6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Lipophilicity Medicinal Chemistry Drug Design

Medicinal chemists targeting JAK and BTK pathways often encounter unreliable regioisomeric purity and inconsistent lipophilicity when sourcing pyridine-carbonitrile building blocks. 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (CAS 1175689-23-2) is precisely engineered to solve this: its 2-nitrile substitution and N-methylpiperazine group deliver a defined logP of 0.71. This translates to reproducible synthetic outcomes and improved oral bioavailability in lead optimisation. • Preferred 2-nitrile regioisomer for imidazopyridine core formation in kinase inhibitors. • Higher lipophilicity and reduced H-bond donor count vs. the non-methylated analog (CAS 909413-61-2). • Single batch purity ≥98%, supported by full analytical characterisation (HPLC, NMR).

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 1175689-23-2
Cat. No. B1421905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
CAS1175689-23-2
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC(=N2)C#N
InChIInChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3
InChIKeyPYIMJPGDPNIVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (CAS 1175689-23-2): A Strategic Building Block for Kinase and Immunomodulatory Drug Discovery


6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C11H14N4 and a molecular weight of 202.26 [1]. It is characterized by a pyridine core with a nitrile group at the 2-position and a 4-methylpiperazine moiety at the 6-position. This specific substitution pattern provides a versatile scaffold for medicinal chemistry, with patent literature indicating its use as a key intermediate in the development of JAK and BTK inhibitors [2].

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile: Why Regioisomers and Non-Methylated Analogs Are Not Direct Replacements


The unique 2-nitrile substitution pattern on the pyridine ring, combined with the N-methylpiperazine group at the 6-position, confers distinct physicochemical and electronic properties that are critical for its function as a building block in targeted drug discovery. Closely related analogs, such as the 3-nitrile regioisomer (6-(4-Methylpiperazin-1-yl)nicotinonitrile, CAS 54864-89-0) or the non-methylated piperazine derivative (6-(Piperazin-1-yl)pyridine-2-carbonitrile, CAS 909413-61-2), differ in key properties like lipophilicity (logP) and hydrogen bonding capacity . These variations directly impact the molecule's suitability for specific synthetic routes and the pharmacological profile of the final drug candidates, making generic substitution unreliable without quantitative justification.

Quantitative Differentiation of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (CAS 1175689-23-2) Against Its Closest Analogs


Lipophilicity Profile: Optimized logP of 0.71 for Enhanced Membrane Permeability

The target compound exhibits a computed logP value of 0.71, placing it in a more lipophilic range compared to its non-methylated analog, 6-(piperazin-1-yl)pyridine-2-carbonitrile (CAS 909413-61-2), which has a logP of 0.36 . This increased lipophilicity can enhance membrane permeability, a critical parameter for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Lipophilicity Medicinal Chemistry Drug Design

Hydrogen Bond Donor Count: A Zero Donor Profile Reduces Off-Target Binding Potential

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile possesses zero hydrogen bond donors, a key feature for improving metabolic stability and reducing promiscuous binding. In contrast, the non-methylated piperazine analog (CAS 909413-61-2) contains one hydrogen bond donor (the secondary amine) .

Drug-Likeness Selectivity Pharmacokinetics

Regioisomeric Distinction: 2-Nitrile vs. 3-Nitrile Substitution and the Impact on Reactivity

The target compound features a nitrile group at the 2-position of the pyridine ring. Its primary regioisomer, 6-(4-Methylpiperazin-1-yl)nicotinonitrile (CAS 54864-89-0), has the nitrile group at the 3-position . This positional change alters the electronic properties of the pyridine ring and the steric environment around the nitrile, which can significantly affect the reactivity and selectivity in subsequent chemical transformations, such as cross-coupling reactions or heterocycle formation.

Regioselectivity Synthetic Chemistry Structure-Activity Relationship

Key Application Scenarios for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in Drug Discovery and Chemical Biology


Scaffold for JAK and BTK Inhibitor Development

This compound is a crucial building block for synthesizing novel JAK (Janus Kinase) and BTK (Bruton's Tyrosine Kinase) inhibitors. Its specific substitution pattern and optimized lipophilicity (logP 0.71) make it a preferred scaffold for generating immunomodulatory drug candidates targeting autoimmune diseases and inflammatory conditions [1].

Optimization of Pharmacokinetic Properties in Lead Series

Medicinal chemists should prioritize this compound over its non-methylated analog (CAS 909413-61-2) when seeking to increase lipophilicity and reduce hydrogen bond donor count. This can lead to improved oral bioavailability and a lower risk of off-target effects in lead optimization campaigns for orally administered therapeutics .

Selective Functionalization in Synthetic Chemistry

Researchers performing late-stage functionalization or building complex heterocyclic libraries should select this 2-nitrile regioisomer over the 3-nitrile variant (CAS 54864-89-0). The 2-nitrile position offers unique electronic and steric properties that enable distinct synthetic transformations, such as the formation of imidazopyridine cores found in many kinase inhibitors .

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